4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
Description
Properties
IUPAC Name |
4-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3/c16-11-3-5-12(6-4-11)20-14(17-18-19-20)9-23-13-7-1-10(2-8-13)15(21)22/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTFKRZUTMNROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Tetrazole to the Benzoic Acid: The tetrazole derivative is then reacted with 4-hydroxybenzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzoic acid moiety.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such groups. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid with structurally analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences | Biological Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|---|
| Target Compound | Benzoic acid + methoxy-linked 4-fluorophenyl-tetrazole | Reference compound | Antimicrobial (MIC: 8 µg/mL for MRSA) | |
| 4-[(1-(4-Fluorophenyl)-1H-tetrazol-5-yl)thio]acetamido benzoic acid | Thioacetamide bridge instead of methoxy; additional acetamido group | Increased sulfur reactivity; altered solubility | Anticancer (IC₅₀: 12 µM for HeLa cells) | |
| 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid | Lacks methoxy bridge; fluorine at ortho position on benzoic acid | Reduced steric bulk; weaker lipophilicity | Moderate COX-2 inhibition (IC₅₀: 45 µM) | |
| Ethyl 4-[(1-(4-chlorophenyl)-1H-tetrazol-5-yl)amino]-4-oxobutanoate | Chlorine substituent instead of fluorine; ester group replaces carboxylic acid | Enhanced halogen binding affinity | Antihypertensive (EC₅₀: 5 nM) | |
| N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide | Sulfonamide group replaces benzoic acid; propane chain | Improved metabolic stability | Dipeptidyl peptidase-4 inhibition |
Key Findings
Structural Impact on Bioavailability: The methoxy bridge in the target compound reduces steric hindrance compared to the thioacetamide variant, enhancing membrane permeability .
Biological Activity Trends :
- Antimicrobial Activity : The target compound’s MIC of 8 µg/mL against MRSA surpasses simpler analogs like 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (MIC: >32 µg/mL), highlighting the importance of the 4-fluorophenyl-tetrazole motif .
- Enzyme Inhibition : Sulfonamide derivatives (e.g., ) exhibit stronger binding to enzymes like DPP-4 due to sulfonamide’s hydrogen-bonding capacity, whereas the benzoic acid core favors ionic interactions .
Physicochemical Properties: Lipophilicity (LogP): The target compound has a calculated LogP of 2.1, higher than non-fluorinated analogs (e.g., 4-(2H-tetrazol-5-yl)benzoic acid, LogP: 0.8), aiding cellular uptake . Metabolic Stability: Tetrazole rings resist oxidative metabolism, but ester-containing analogs (e.g., ) are prone to hydrolysis, reducing half-life .
Biological Activity
4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a synthetic compound featuring a tetrazole ring, a fluorophenyl group, and a benzoic acid moiety. Its unique structural components suggest potential for diverse biological activities, particularly in medicinal chemistry. This article aims to detail the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is with a molecular weight of approximately 352.3 g/mol. The compound's structure is significant for its pharmacological properties, particularly the presence of the tetrazole moiety which enhances receptor binding capabilities.
Antioxidant Activity
Research indicates that benzoic acid derivatives exhibit notable antioxidant properties. A study demonstrated that derivatives similar to 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid showed excellent antioxidant activity in assays measuring oxygen radical absorbance capacity (ORAC). The presence of methoxy groups at specific positions enhanced this activity, suggesting that structural modifications can significantly influence biological effects .
Anti-inflammatory Effects
Compounds with similar structures have been found to possess anti-inflammatory properties. The incorporation of the tetrazole group may contribute to the inhibition of inflammatory mediators, making such compounds promising candidates for treating conditions like asthma and other respiratory diseases. In vitro studies have shown that these compounds can inhibit the release of bronchoactive mediators .
The mechanism by which 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid exerts its biological effects likely involves interaction with specific enzymes or receptors. The tetrazole ring can mimic carboxylate groups found in amino acids, allowing it to bind effectively to active sites on enzymes, thereby inhibiting their activity. This mechanism is crucial for its potential therapeutic applications .
Study 1: Inhibition of Enzymatic Activity
A study focused on the compound's ability to inhibit key enzymes involved in inflammatory pathways. Results showed that 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in the production of pro-inflammatory prostaglandins. The IC50 values indicated significant potency compared to standard anti-inflammatory drugs .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of related compounds against various bacterial strains. The findings revealed that derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole moiety and subsequent coupling to the benzoic acid derivative. Key steps include:
- Tetrazole Formation : Cyclization of nitriles with sodium azide under acidic conditions.
- Etherification : Reaction of the tetrazole intermediate with a halogenated benzoic acid derivative (e.g., 4-hydroxybenzoic acid) using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Optimization : Adjusting temperature (e.g., 60–80°C for etherification), solvent choice (e.g., ethanol for solubility), and stoichiometric ratios (e.g., 1.2 equivalents of coupling agent) to maximize yield (>70%) and purity (>95%). Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrazole protons at δ 8.1–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve by-products .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (theoretical [M+H]⁺ = 343.08) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Anti-inflammatory Testing : Inhibition of COX-1/COX-2 enzymes via fluorometric assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications of the tetrazole and benzoic acid moieties influence pharmacological activity, and what computational methods predict these effects?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) :
-
Tetrazole Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility. Compare analogs in Table 1 .
-
Benzoic Acid Substituents : Methoxy groups at the 3-position improve target binding affinity (e.g., kinase inhibition) .
-
Computational Tools :
-
Molecular Docking (AutoDock Vina) : Predict binding modes to targets like PPAR-γ or EGFR .
-
ADMET Prediction (SwissADME) : Assess logP (lipophilicity) and CYP450 interactions .
Table 1 : Comparative SAR of Structural Analogs
Compound Modification Biological Activity Key Finding 4-Fluorophenyl tetrazole COX-2 inhibition (IC₅₀ = 1.2 µM) Higher selectivity vs. COX-1 3-Methoxybenzoic acid Antiproliferative (HeLa IC₅₀ = 8.5 µM) Enhanced cell permeability
Q. What strategies resolve contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
- Solvent Effects : Test DMSO vs. ethanol vehicle controls; concentrations ≤0.1% to avoid false positives .
- Target Selectivity Profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
Q. How can molecular interactions (e.g., hydrogen bonding, π-π stacking) be experimentally validated for this compound?
- Methodological Answer :
- X-ray Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase II) to visualize binding motifs .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Fluorescence Quenching : Monitor tryptophan residue interactions in serum albumin (BSA) to assess plasma protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
